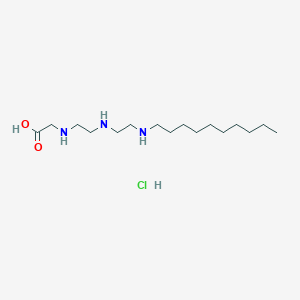
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is a synthetic organic compound with the molecular formula C16H35N3O2·HCl. This compound is characterized by its unique structure, which includes a decylamine group attached to a glycine backbone through a two-step ethylamine linkage. It is commonly used in various scientific research fields due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride typically involves the following steps:
Formation of Decylamine Intermediate: Decylamine is synthesized through the reduction of decyl nitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Ethylamine Linkage Formation: The decylamine is then reacted with ethylene diamine under controlled conditions to form N-(2-Decylaminoethyl)ethylenediamine.
Glycine Conjugation: The intermediate is further reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors for the hydrogenation and coupling reactions.
Purification: Employing techniques such as crystallization and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency and purity of the final product.
化学反应分析
Types of Reactions
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
科学研究应用
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
作用机制
The mechanism by which N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride exerts its effects involves:
Molecular Targets: Interacting with cell membranes and proteins due to its amphiphilic structure.
Pathways Involved: Modulating membrane fluidity and permeability, potentially affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
- N-(2-((2-Dodecylaminoethyl)amino)ethyl)glycine monohydrochloride
- N-(2-((2-Octylaminoethyl)amino)ethyl)glycine monohydrochloride
Uniqueness
N-(2-((2-Decylaminoethyl)amino)ethyl)glycine monohydrochloride is unique due to its specific decylamine group, which imparts distinct hydrophobic properties compared to its analogs with different alkyl chain lengths. This uniqueness makes it particularly useful in studies involving hydrophobic interactions and membrane dynamics.
属性
CAS 编号 |
21937-94-0 |
|---|---|
分子式 |
C16H36ClN3O2 |
分子量 |
337.9 g/mol |
IUPAC 名称 |
2-[2-[2-(decylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C16H35N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(20)21;/h17-19H,2-15H2,1H3,(H,20,21);1H |
InChI 键 |
NSQSMKIMRNEILD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCNCCNCCNCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















